4-Bromo-3-nitroaniline
Description
Overview of 4-Bromo-3-nitroaniline as a Research Subject
This compound is a substituted aromatic amine that serves as a valuable building block in organic synthesis. Its structure consists of a benzene (B151609) ring functionalized with an amino group (-NH₂), a nitro group (-NO₂), and a bromine atom (-Br) at positions 1, 3, and 4, respectively. This specific arrangement of electron-donating (amino) and electron-withdrawing (nitro, bromo) groups creates a unique electronic profile that dictates its reactivity and makes it a versatile intermediate for the synthesis of more complex molecules. bldpharm.com The compound is a solid at room temperature and is cataloged under CAS Number 53324-38-2. nih.gov
Table 1: Properties of this compound
| Property | Value | Source |
|---|---|---|
| IUPAC Name | This compound | nih.gov |
| CAS Number | 53324-38-2 | nih.gov |
| Molecular Formula | C₆H₅BrN₂O₂ | nih.gov |
| Molecular Weight | 217.02 g/mol | nih.gov |
| Physical State | Solid | |
| InChI | InChI=1S/C6H5BrN2O2/c7-5-2-1-4(8)3-6(5)9(10)11/h1-3H,8H2 | nih.gov |
| SMILES | C1=CC(=C(C=C1N)N+[O-])Br | nih.gov |
Historical Context and Evolution of Research on this compound
The study of this compound is rooted in the broader field of electrophilic aromatic substitution, a fundamental class of reactions in organic chemistry. Its synthesis is a classic example of directing group effects on an aromatic ring. The preparation typically involves the regioselective bromination of 3-nitroaniline (B104315). Research in this area has focused on controlling the reaction conditions to selectively produce the desired isomer.
A significant area of investigation has been the effect of solvents and brominating agents on the regioselectivity of the bromination of meta-substituted anilines. For instance, studies have explored the use of N-Bromosuccinimide (NBS) as a brominating agent and analyzed how different solvents can influence the position of bromination on the 3-nitroaniline ring system to yield this compound. thieme-connect.com The evolution of this research showcases a move towards fine-tuning synthetic methodologies to achieve high yields and selectivity without the need for catalysts, which is a key goal in modern organic synthesis. thieme-connect.com
Significance of this compound in Contemporary Chemical Science
In modern chemical science, this compound is primarily valued as a versatile synthetic intermediate. Its functional groups allow for a variety of chemical transformations. The amino group can be modified, the nitro group can be reduced to another amino group, and the bromine atom can participate in cross-coupling reactions, making it a key precursor for a range of more complex molecules. rsc.org
A notable application is in the synthesis of precursors for heterocyclic compounds. For example, this compound is the starting material for the preparation of tert-Butyl 4-bromo-3-nitrophenylcarbamate. rsc.org This is achieved by reacting this compound with di-tert-butyl dicarbonate (B1257347) in the presence of triethylamine (B128534) and DMAP. rsc.org The resulting carbamate (B1207046) is a key substrate in the Bartoli reaction for synthesizing amino-substituted indoles, which are important scaffolds in medicinal chemistry. rsc.org
Table 2: Research Findings on the Synthesis of a this compound Derivative
| Reactant | Reagents | Product | Yield | Research Focus | Source |
|---|
The compound's utility as a building block is further highlighted by its inclusion in chemical catalogs for research purposes, where it is classified among amines, nitro compounds, and bromides for use in organic synthesis. bldpharm.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-bromo-3-nitroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN2O2/c7-5-2-1-4(8)3-6(5)9(10)11/h1-3H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PITHQPMZWKZGRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)[N+](=O)[O-])Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60346456 | |
| Record name | 4-Bromo-3-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60346456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53324-38-2 | |
| Record name | 4-Bromo-3-nitrobenzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53324-38-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-3-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60346456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Ii. Synthetic Methodologies and Chemical Transformations of 4 Bromo 3 Nitroaniline
Advanced Synthetic Routes to 4-Bromo-3-nitroaniline
The synthesis of this compound, a polysubstituted aniline (B41778) derivative, is of significant interest due to its role as a versatile intermediate in the creation of more complex molecules. The specific placement of the bromo, nitro, and amino groups on the benzene (B151609) ring creates a unique electronic environment that influences its reactivity.
Electrophilic Aromatic Substitution Approaches
A primary method for synthesizing this compound involves electrophilic aromatic substitution. One common approach is the bromination of 3-nitroaniline (B104315). lookchem.com This reaction can be performed using N-bromosuccinimide (NBS) as the brominating agent. The regioselectivity of this reaction, which dictates the position of the incoming bromine atom, is highly dependent on the solvent used. By carefully selecting the reaction medium, the bromination can be directed to the desired position on the aromatic ring. lookchem.com
Another electrophilic substitution strategy starts with aniline. To control the reaction, the highly activating amino group is first acylated to form acetanilide (B955). This step moderates the reactivity of the aromatic ring and directs subsequent substituents. The acetanilide is then brominated. Following bromination, a nitration step is carried out, typically using a mixture of nitric acid and sulfuric acid. chegg.comchegg.com
Multi-step Syntheses via Acylation and Hydrolysis
Multi-step synthetic sequences provide a high degree of control over the final product's structure. A well-established route to this compound begins with the acylation of aniline to produce acetanilide. This is followed by bromination and then nitration. The final step is the hydrolysis of the acetamido group back to an amino group, yielding this compound. chegg.commagritek.com
An alternative multi-step synthesis starts with 3-nitroaniline, which undergoes bromination. This direct approach can also yield the desired product. Another pathway involves the use of N-(3-bromo-4-nitrophenyl)acetamide, which is subjected to hydrolysis to produce this compound. smolecule.com
A detailed procedure for a similar compound, 4-bromo-2-nitroaniline (B116644), illustrates this multi-step approach. Aniline is first acetylated using acetic anhydride. The resulting acetanilide is then brominated, followed by nitration with a mixture of nitric and sulfuric acids. The final step is the hydrolysis of the nitroacetanilide derivative under acidic conditions to yield the target nitroaniline. chegg.com
Green Chemistry Approaches in this compound Synthesis
In line with the principles of green chemistry, efforts have been made to develop more environmentally friendly synthetic methods. One such approach involves the use of cetyltrimethylammonium bromide (CTAB) as a micellar catalyst for the bromination of aromatic compounds like anilines. This method can be carried out under solvent-free conditions by grinding the reactants in a mortar and pestle, which significantly reduces reaction times and waste compared to traditional solution-phase reactions. ajrconline.org
Microwave-assisted synthesis is another green technique that has been successfully applied to the synthesis of anilines. This method often eliminates the need for organic solvents and transition metal catalysts, leading to a more efficient and eco-friendly process. researchgate.net For instance, the amination of aryl halides can be achieved using aqueous ammonia (B1221849) under microwave irradiation, offering a high-yielding alternative to conventional methods. researchgate.net
Stereoselective Synthesis of this compound Analogs
While this compound itself is achiral, the principles of stereoselective synthesis are crucial for creating its chiral analogs, which are important in pharmaceutical and materials science. For example, the synthesis of functionalized γ-amino esters can be achieved with high stereoselectivity. The addition of lithium ester enolates to chiral 1-aminoalkyl chloromethyl ketones can lead to the formation of enantiomerically pure 3-hydroxyazetidinium salts or 3-(1'-aminoalkyl)-3,4-epoxy esters, depending on the reaction conditions. acs.org
The synthesis of complex molecules often relies on stereocontrolled steps. For instance, the synthesis of a functionalized 3-hydroxymethyl-2-azabicyclo[2.1.1]hexane, a building block for methano-bridged pyrrolidines, utilizes an electrophilic addition-rearrangement route where a nosyloxymethyl group is used to control the stereochemistry of the reaction. acs.org These examples highlight the advanced strategies employed to control the three-dimensional arrangement of atoms in molecules related to this compound.
Reactivity and Derivatization of this compound
The chemical reactivity of this compound is dictated by the interplay of its three functional groups: the amino group, the nitro group, and the bromine atom. The electron-donating amino group and the electron-withdrawing nitro and bromo groups create a complex electronic landscape that allows for a variety of chemical transformations.
Amination Reactions and Their Applications
The bromine atom in this compound can be displaced by various amines through nucleophilic aromatic substitution (SNAr) reactions. These reactions are facilitated by the presence of the electron-withdrawing nitro group, which activates the aromatic ring towards nucleophilic attack. tandfonline.comsemanticscholar.org
Metal-catalyzed amination reactions are also employed for the synthesis of derivatives. For example, the amination of 4-bromo-3-nitrochlorobenzene can be catalyzed by copper(II) acetate (B1210297) in the presence of a ligand such as 2,9-dimethyl-1,10-phenanthroline.
The amino group of this compound itself can undergo various reactions. It can be diazotized and subsequently replaced with other functional groups. For example, in the synthesis of hyellazole, a related bromo-aniline derivative is diazotized with sodium nitrite (B80452) and hydrochloric acid to form a diazonium salt. This intermediate then undergoes a Japp–Klingemann coupling reaction, a key step in the formation of the final carbazole (B46965) structure. rsc.org
The derivatization of this compound through amination and other reactions is crucial for the synthesis of a wide range of compounds with potential applications in pharmaceuticals and materials science. smolecule.comchemimpex.com
| Reagent/Catalyst | Reaction Type | Product/Intermediate |
| N-bromosuccinimide (NBS) | Electrophilic Bromination | This compound |
| Nitric Acid/Sulfuric Acid | Nitration | 4-Bromo-3-nitroacetanilide |
| Acetic Anhydride | Acylation | Acetanilide |
| Hydrochloric Acid/Ethanol (B145695) | Hydrolysis | This compound |
| Cetyltrimethylammonium bromide (CTAB) | Micellar Catalysis | Bromo derivatives |
| Copper(II) acetate/Ligand | Metal-Catalyzed Amination | Aminated derivatives |
| Sodium Nitrite/Hydrochloric Acid | Diazotization | Diazonium salt |
Nucleophilic Aromatic Substitution Involving the Bromine Moiety
The bromine atom in this compound, while generally less reactive to nucleophilic attack than in some other aromatic systems, can undergo substitution reactions under appropriate conditions. The presence of the electron-withdrawing nitro group ortho to the bromine atom enhances the electrophilicity of the carbon atom to which the bromine is attached, thereby facilitating nucleophilic aromatic substitution (SNAr).
Common nucleophiles that can displace the bromide ion include amines, alkoxides, and thiolates. For instance, the reaction with various amines can lead to the formation of substituted diamine derivatives. smolecule.com The reactivity in these substitution reactions is influenced by factors such as the nature of the nucleophile, the solvent, and the reaction temperature. In some cases, the reaction may be diffusion-controlled, particularly with highly reactive nucleophiles. rsc.org
Table 1: Examples of Nucleophilic Aromatic Substitution Reactions
| Nucleophile | Product | Reference |
|---|---|---|
| Amines | Substituted diamine derivatives | smolecule.com |
| Alkoxides | Alkoxy-substituted nitroanilines | |
| Thiolates | Thioether-substituted nitroanilines |
Reduction Reactions of the Nitro Group to Amino Functionality
The nitro group of this compound is readily reduced to an amino group, yielding 4-bromo-1,2-diaminobenzene. This transformation is a crucial step in the synthesis of various heterocyclic compounds, such as benzimidazoles and quinoxalines. A variety of reducing agents can be employed for this purpose, offering different levels of selectivity and compatibility with other functional groups. organic-chemistry.orgspcmc.ac.in
Commonly used methods include:
Catalytic Hydrogenation: This method often utilizes catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) with hydrogen gas. evitachem.com It is generally a clean and efficient method.
Metal/Acid Systems: Combinations like tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl) are classic and effective reagents for nitro group reduction. spcmc.ac.in
Other Reducing Agents: Sodium dithionite (B78146) (Na2S2O4), stannous chloride (SnCl2), and samarium(0) metal are also employed, sometimes offering chemoselectivity in the presence of other reducible groups. organic-chemistry.orgspcmc.ac.in
The choice of reducing agent can be critical, especially when selective reduction is required in a molecule with multiple reducible functionalities. spcmc.ac.in
Palladium-Catalyzed Cross-Coupling Reactions of this compound
The bromine atom in this compound makes it an excellent substrate for palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, allowing for the introduction of a wide range of substituents onto the aromatic ring.
Notable examples include:
Suzuki Coupling: Reaction with boronic acids or their esters in the presence of a palladium catalyst and a base allows for the formation of a new carbon-carbon bond. This has been used to synthesize various biaryl compounds. nih.govmdpi.com
Buchwald-Hartwig Amination: This reaction enables the coupling of amines with the aryl bromide, forming a new carbon-nitrogen bond. It provides a direct route to more complex aniline derivatives. beilstein-journals.org
Heck Reaction: The coupling of this compound with alkenes in the presence of a palladium catalyst can be used to introduce vinyl groups.
The success of these reactions often depends on the careful selection of the palladium catalyst, ligands, base, and solvent. mdpi.comnih.gov
Table 2: Palladium-Catalyzed Cross-Coupling Reactions
| Reaction Name | Coupling Partner | Bond Formed | Reference |
|---|---|---|---|
| Suzuki Coupling | Boronic acids/esters | C-C | nih.govmdpi.com |
| Buchwald-Hartwig Amination | Amines | C-N | beilstein-journals.org |
| Heck Reaction | Alkenes | C-C | |
| Sonogashira Coupling | Terminal alkynes | C-C | |
| Stille Coupling | Organotin compounds | C-C |
Functionalization of the Amino Group in this compound
The primary amino group in this compound is a site for various functionalization reactions. These transformations are essential for building more complex molecular architectures.
Key reactions include:
Acylation: The amino group can be acylated using acid chlorides or anhydrides to form the corresponding amides. This is often done to protect the amino group or to modify its electronic properties.
Alkylation: Reaction with alkyl halides can lead to the formation of secondary or tertiary amines.
Diazotization: Treatment with nitrous acid (generated in situ from sodium nitrite and a strong acid) converts the primary amino group into a diazonium salt. This intermediate can then undergo a variety of Sandmeyer-type reactions to introduce a wide range of functional groups, including halogens, cyano, and hydroxyl groups.
Schiff Base Formation: Condensation with aldehydes or ketones yields imines, also known as Schiff bases. mdpi.com
Catalytic Approaches in this compound Chemistry
Catalysis plays a pivotal role in the synthetic transformations of this compound, enabling reactions to proceed with higher efficiency, selectivity, and under milder conditions.
Micellar Catalysis in Reactions of this compound
Micellar catalysis utilizes surfactant micelles to create a microenvironment that can significantly alter reaction rates and pathways. dergipark.org.tr The hydrophobic core and hydrophilic surface of micelles can concentrate reactants, stabilize transition states, and influence the orientation of substrate molecules. ajol.infomdpi.com
In the context of this compound chemistry, micellar systems can be employed for nucleophilic substitution and hydrolysis reactions. The choice of surfactant—cationic, anionic, or non-ionic—can have a profound impact on the reaction kinetics. ajol.infogovtsciencecollegedurg.ac.in For instance, cationic surfactants like cetyltrimethylammonium bromide (CTAB) can accelerate reactions involving nucleophiles by concentrating them at the micellar surface. acs.org The pseudophase model is often used to quantitatively describe the kinetics of reactions in micellar media. dergipark.org.tr
Transition Metal Catalysis for Selective Transformations
Transition metal catalysis is indispensable for achieving selective transformations on the this compound scaffold. unimi.it As discussed in section 2.2.4, palladium catalysts are paramount for cross-coupling reactions. researchgate.net Beyond palladium, other transition metals like copper, nickel, and iron are also utilized for various transformations. unimi.itresearchgate.net
For example, copper catalysts are often used in Ullmann-type coupling reactions to form carbon-oxygen and carbon-nitrogen bonds. Nickel catalysts can also promote cross-coupling reactions and are sometimes a more cost-effective alternative to palladium. Iron-based catalysts are gaining attention for their use in reduction reactions, offering a more environmentally benign option. unimi.it The development of synergistic dual transition metal catalytic systems is an emerging area that holds promise for novel and previously inaccessible transformations. researchgate.net
Iii. Spectroscopic Characterization and Structural Elucidation of 4 Bromo 3 Nitroaniline and Its Derivatives
Vibrational Spectroscopy
Vibrational spectroscopy is a cornerstone in the structural analysis of 4-bromo-3-nitroaniline, offering a detailed fingerprint of its molecular vibrations.
The FTIR spectrum of this compound is characterized by distinct absorption bands corresponding to the various functional groups present in the molecule. The amino group (NH₂) typically exhibits symmetric and asymmetric stretching vibrations in the region of 3300-3500 cm⁻¹. The nitro group (NO₂) presents strong characteristic absorption bands corresponding to its symmetric and asymmetric stretching vibrations. The aromatic ring itself gives rise to several bands, including C-H stretching, C-C stretching, and out-of-plane bending vibrations. The presence of the bromine atom influences the vibrational frequencies, particularly those associated with the carbon-bromine (C-Br) stretching mode, which is expected at lower wavenumbers.
While a detailed experimental FTIR spectrum for this compound is available, specific peak assignments from the provided search results are not explicitly detailed. However, for a related compound, 2,6-dibromo-4-nitroaniline (B165464), the FTIR spectra have been measured and analyzed, providing a basis for comparison. nih.gov Similarly, studies on 4-nitroaniline (B120555) offer insights into the characteristic vibrational modes of the nitroaniline core. researchgate.net For instance, in a study of 2-bromo-3-nitroacetophenone, the experimental FTIR data was used alongside theoretical calculations to assign fundamental vibrational modes. researchgate.net
Table 1: Representative FTIR Data for Analytically Similar Compounds
| Compound | Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) | Reference |
|---|---|---|---|---|
| 2,6-dibromo-4-nitroaniline | NO₂ | Symmetric Stretch | ~1370 | researchgate.net |
| 4-nitroaniline | NH₂ | Asymmetric Stretch | >3400 | researchgate.net |
| 4-nitroaniline | NH₂ | Symmetric Stretch | ~3300 | researchgate.net |
| 2-bromo-3-nitroacetophenone | C=O | Stretch | ~1700 | researchgate.net |
This table presents representative data for compounds with similar functional groups to illustrate typical vibrational frequencies. The exact peak positions for this compound may vary.
Raman spectroscopy complements FTIR by providing information on the polarizability of molecular bonds. For this compound, the Raman spectrum would also show characteristic bands for the NH₂, NO₂, and C-Br groups, as well as the aromatic ring vibrations. Often, vibrations that are weak in the FTIR spectrum appear strong in the Raman spectrum, and vice versa.
The search results indicate the availability of Raman spectral data for this compound. nih.gov Detailed analyses of related molecules, such as 4-bromo-3-nitroanisole (B157122) and 2,6-dibromo-4-nitroaniline, have been conducted where the FT-Raman spectra were recorded and interpreted. nih.gov For 2,6-dibromo-4-nitroaniline, the Raman spectrum was measured in the solid phase. nih.gov In the case of 2,6-dichloro-4-nitroaniline, Raman spectra were utilized to study its acidic and basic forms. uliege.be
To gain a deeper understanding of the experimental vibrational spectra, Density Functional Theory (DFT) calculations are frequently employed. These computational methods can predict the geometric structure and vibrational frequencies of molecules like this compound with a high degree of accuracy. By calculating the harmonic vibrational frequencies, a theoretical spectrum can be generated and compared with the experimental FTIR and Raman data. This comparison aids in the definitive assignment of the observed vibrational bands to specific molecular motions.
Studies on related compounds such as 2,6-dibromo-4-nitroaniline and 2-(methylthio)aniline (B147308) have successfully utilized DFT calculations (specifically with the B3LYP method and 6-31G* basis set) to obtain geometries and normal mode vibrations. nih.gov These theoretical predictions were found to be in good agreement with the experimental spectra. nih.gov Similar DFT studies have been performed for 4-nitroaniline and 2-bromomethyl-4-nitroanisole, demonstrating the utility of this approach in assigning vibrational modes and understanding the influence of various substituents on the vibrational frequencies. researchgate.net
Raman Spectroscopy Investigations
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of this compound, providing detailed information about the hydrogen and carbon atomic environments within the molecule.
The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the protons of the amine group. The chemical shifts (δ) of the aromatic protons are influenced by the electronic effects of the bromo, nitro, and amino substituents. The electron-withdrawing nitro group will deshield adjacent protons, shifting their signals to a higher frequency (downfield), while the electron-donating amino group will cause an upfield shift. The bromine atom has a more modest effect. The coupling patterns (splitting) between adjacent protons provide information about their relative positions on the aromatic ring.
While specific ¹H NMR data for this compound was not found in the provided search results, data for the related compound 4-bromo-2-nitroaniline (B116644) is available and can be used for illustrative purposes. chegg.com For 4-bromo-2-nitroaniline, a signal for the NH₂ group is observed around 7.42 ppm. chegg.com Additionally, ¹H NMR data for derivatives such as 4-bromo aniline (B41778) and 3-nitro aniline have been reported. rsc.org
Table 2: ¹H NMR Data for Related Aniline Derivatives
| Compound | Solvent | Chemical Shift (δ, ppm) and Multiplicity | Assignment | Reference |
|---|---|---|---|---|
| 4-Bromoaniline | CDCl₃ | 7.23 (d, 2H, J = 8.7 Hz), 6.55 (d, 2H, J = 8.7 Hz), 3.65 (br s, 2H) | Aromatic H, Aromatic H, NH₂ | rsc.org |
| 3-Nitroaniline (B104315) | CDCl₃ | 7.59-7.56 (dd, 1H, J = 8.1 and 1.2 Hz), 7.49 (s, 1H), 7.30-7.26 (m, 1H), 6.96-6.93 (dd, 1H, J = 7.8 and 1.5 Hz), 4.00 (br s, 2H) | Aromatic H, Aromatic H, Aromatic H, Aromatic H, NH₂ | rsc.org |
This table provides examples of ¹H NMR data for related compounds to illustrate typical chemical shifts and coupling constants.
The ¹³C NMR spectrum of this compound provides information on each unique carbon atom in the molecule. The chemical shifts of the carbon atoms are influenced by the attached substituents. The carbon atom attached to the bromine (C-Br) will be significantly affected, as will the carbons bonded to the nitro (C-NO₂) and amino (C-NH₂) groups. The remaining aromatic carbons will also show distinct signals based on their electronic environment.
Although specific ¹³C NMR data for this compound was not explicitly found, data for related compounds such as 4-bromo-2-nitroaniline and 4-bromo-3-methylaniline (B1294692) are available. nih.govchemicalbook.com This information can be used to predict the expected chemical shift ranges for the carbon atoms in this compound. For instance, in a derivative of 4-bromoaniline, ¹³C NMR spectral analysis was used to confirm its synthesis. researchgate.net
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopic Data and Assignments
Mass Spectrometry (MS) Analysis
Mass spectrometry is a fundamental tool for determining the molecular weight and fragmentation pattern of a compound, which aids in its identification.
GC-MS is a robust technique for the analysis of volatile and semi-volatile compounds. ojp.gov The compound is first separated from a mixture by gas chromatography and then ionized and detected by mass spectrometry. For this compound, electron ionization (EI) is typically used, which imparts high energy to the molecule, leading to characteristic fragmentation patterns useful for structural identification. uni-saarland.de The mass spectrum of this compound is available in the NIST Mass Spectrometry Data Center. nih.gov The presence of bromine is readily identified by the characteristic isotopic pattern of its two stable isotopes, ⁷⁹Br and ⁸¹Br, which have a near 1:1 natural abundance, resulting in pairs of peaks (M and M+2) of almost equal intensity. libretexts.org
Table 1: Key GC-MS Fragmentation Data for this compound
| m/z (mass-to-charge ratio) | Relative Intensity | Probable Fragment Identity |
|---|---|---|
| 218 / 216 | High | [M]⁺˙ (Molecular ion) |
| 172 / 170 | High | [M - NO₂]⁺ |
| 137 | Moderate | [M - Br]⁺ |
| 91 | Moderate | [C₆H₅N]⁺ |
Data sourced from NIST Mass Spectrometry Data Center. nih.gov
Fast Atom Bombardment (FAB) is a soft ionization technique used for analyzing non-volatile and thermally unstable polar compounds. wikipedia.orgcreative-proteomics.com The material to be analyzed is mixed with a non-volatile liquid matrix, such as glycerol (B35011) or 3-nitrobenzyl alcohol (3-NBA), and bombarded with a high-energy beam of neutral atoms like argon or xenon. wikipedia.orgacs.org This process produces primarily intact protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻, with minimal fragmentation. wikipedia.orgcreative-proteomics.com This makes FAB-MS particularly useful for the unequivocal determination of molecular weight. nih.gov For nitroaromatic compounds, 3-nitrobenzyl alcohol is often a suitable matrix. acs.orgresearchgate.net The technique is highly sensitive, and because it involves the bombardment of neutral particles, the residual sample remains active and can be recovered. creative-proteomics.com
Gas Chromatography-Mass Spectrometry (GC-MS) for Identification
X-ray Crystallography and Crystal Structure Analysis
X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state and the nature of intermolecular interactions that dictate the crystal packing.
Single Crystal X-ray Diffraction (SCXRD) is the gold standard for determining the molecular structure of crystalline solids. lapierregroup.comsnu.edu.in The technique provides precise data on bond lengths, bond angles, and torsion angles, defining the exact conformation of the molecule. While the specific crystallographic information file (CIF) for this compound is not publicly available, analysis of its isomers, such as 2-bromo-4-nitroaniline (B50497), provides valuable insight into the expected molecular geometry. nih.govresearchgate.net In the crystal structure of 2-bromo-4-nitroaniline, the molecule is essentially planar. nih.gov The analysis of related structures allows for the characterization of key geometric parameters.
Table 2: Representative Crystallographic Data for 2-Bromo-4-nitroaniline
| Parameter | Value |
|---|---|
| Crystal System | Orthorhombic |
| Space Group | Pna2₁ |
| a (Å) | 11.098 (3) |
| b (Å) | 16.763 (4) |
| c (Å) | 3.9540 (9) |
| Volume (ų) | 735.6 (3) |
| Molecules per unit cell (Z) | 4 |
Data for the structural isomer 2-Bromo-4-nitroaniline. nih.govresearchgate.net
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify the various intermolecular interactions within a crystal. iucr.orgnih.gov This method maps the electron density to partition crystal space into molecular volumes, allowing for a detailed examination of close contacts between neighboring molecules. researchgate.netscirp.org The analysis generates two-dimensional fingerprint plots that summarize all intermolecular contacts, with different types of interactions (e.g., H···H, O···H, Br···H) appearing as distinct features. researchgate.net Studies on related bromonitroaniline derivatives show that crystal packing is typically stabilized by a combination of hydrogen bonds and other weak interactions. dntb.gov.uanih.gov The relative contributions of these interactions to the total Hirshfeld surface can be quantified, providing insight into the forces governing the supramolecular architecture. researchgate.netmdpi.com
Table 3: Typical Intermolecular Contact Contributions from Hirshfeld Surface Analysis of Related Bromo-Nitroaromatic Compounds
| Interaction Type | Percentage Contribution | Description |
|---|---|---|
| H···H | ~48% | Represents van der Waals forces, often the most significant contributor. researchgate.net |
| H···Br / Br···H | ~15% | Halogen bonding and other contacts involving bromine. researchgate.net |
| H···O / O···H | ~13% | Typically corresponds to N-H···O or C-H···O hydrogen bonds involving the nitro group. researchgate.netresearchgate.net |
| H···C / C···H | Variable | C-H···π interactions. |
Percentages are representative based on analysis of similar structures like 6-bromo-3-(12-bromododecyl)-2-(4-nitrophenyl)-4H-imidazo[4,5-b]pyridine and 4-bromoanilinium nitrate. researchgate.netresearchgate.net
Crystal Growth Techniques for this compound and Analogs
The successful synthesis and characterization of novel materials, particularly for applications in fields like non-linear optics, heavily rely on the ability to grow high-quality single crystals. uhu-ciqso.es Single crystal X-ray diffraction (SC-XRD) is a definitive technique for determining the three-dimensional structure of molecules, providing precise data on bond lengths, angles, and intermolecular interactions that govern the material's properties. uhu-ciqso.es For this compound and its analogs, the slow evaporation solution growth technique is the most commonly employed method for obtaining single crystals suitable for such analysis. researchgate.netripublication.com
This technique involves dissolving the synthesized and purified compound in an appropriate solvent to create a saturated or near-saturated solution. chesci.com The solution is then left undisturbed at a constant temperature, allowing the solvent to evaporate slowly. This gradual increase in concentration facilitates the formation of well-ordered crystal lattices. acs.org The choice of solvent is critical, with ethanol (B145695) being frequently reported for growing crystals of bromo-nitroaniline derivatives. researchgate.netripublication.comaip.org For example, single crystals of 4-bromo-2-nitroaniline and 2-bromo-4-nitroaniline have been successfully grown from ethanol solutions. researchgate.netripublication.com In some cases, mixed solvent systems or variations in temperature are utilized to optimize crystal size and quality. researchgate.netscielo.org.co For instance, 2-bromo-4-nitroaniline (2B4NA) crystals were developed using the slow evaporation method at a controlled temperature of 40°C. researchgate.net
The table below summarizes the crystal growth techniques used for several analogs of this compound.
| Compound | Crystal Growth Technique | Solvent/Conditions |
| 2-Bromo-4-nitroaniline (2B4NA) | Slow evaporation method. researchgate.net | Ethanol, 40°C. researchgate.net |
| 4-Bromo-2-nitroaniline (BNA) | Slow evaporation technique. ripublication.comaip.org | Ethanol. ripublication.comaip.org |
| 4-Chloro-2-nitroaniline (4Cl2NA) | Slow evaporation method. researchgate.net | 40°C. researchgate.net |
| N-benzyl-3-nitroaniline (NB3N) | Slow evaporation solution growth. researchgate.net | Not specified. researchgate.net |
| 2,4,6-Tribromo-3-nitroaniline | Slow evaporation. | Dichloromethane/hexane. |
Ultraviolet-Visible (UV-Vis) Spectroscopy and Optical Properties
UV-Vis spectroscopy is a fundamental analytical technique used to study the electronic properties of molecules. libretexts.org It measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to the excitation of electrons from lower energy ground states to higher energy excited states. libretexts.org For aromatic compounds like this compound and its derivatives, the absorption bands are typically associated with π → π* and n → π* electronic transitions within the benzene (B151609) ring and its substituents (amino and nitro groups). up.ac.za The presence of electron-donating groups (like -NH₂) and electron-withdrawing groups (like -NO₂) on the aromatic ring creates a charge transfer character that significantly influences the optical properties. researchgate.net
Electronic Transitions and Band Gap Energy
The electronic absorption spectrum of a molecule provides insight into its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. The energy difference between these frontier orbitals is known as the HOMO-LUMO gap, which is a critical parameter determining the chemical reactivity, kinetic stability, and electronic properties of a compound. rsc.orgrsc.org A smaller HOMO-LUMO gap generally corresponds to higher chemical reactivity, lower kinetic stability, and greater polarizability, which are desirable traits for NLO materials. rsc.orgrsc.org
The optical band gap (Eg) can be estimated from the onset of the absorption edge in the UV-Vis spectrum. chesci.com This value represents the minimum energy required to excite an electron from the ground state to an excited state and is closely related to the HOMO-LUMO gap. iucr.org In conjugated systems, this excitation is often a π-π* transition. researchgate.net The color of crystalline organic compounds can also give a clue about their band gap; for example, orange-red crystals often have a band gap in the range of 2.0-2.5 eV. iucr.org Studies on analogs show that the introduction of different substituents can tune the band gap. rsc.org For example, theoretical studies on donor-acceptor chromophores have shown that modifying the acceptor moiety can reduce the band gap from over 6 eV to approximately 5 eV. rsc.org
The table below presents band gap information for related nitroaniline compounds.
| Compound | Optical Band Gap (Eg) | Method of Determination |
| N-propyl-4-nitroaniline | 4.89 eV. researchgate.net | UV-Vis-NIR spectral study (direct optical band gap). researchgate.net |
| 4-nitroaniline 4-aminobenzoic acid (4NAABA) | 2.65 eV. chesci.com | Calculated from fluorescence emission wavelength. chesci.com |
| 2-methoxy-5-nitroaniline | ~2.0 - 2.5 eV. iucr.org | Inferred from crystal color (charge transfer). iucr.org |
| Designed Quinoline-Carbazole Derivatives | 5.047 - 6.227 eV. rsc.org | Theoretical (TDDFT computations). rsc.org |
Non-Linear Optical (NLO) Properties of this compound Derivatives
Non-linear optical (NLO) materials are of significant interest for their potential applications in photonics, telecommunications, and optical data processing. researchgate.netrsc.org Organic molecules, particularly those with a donor-π-acceptor structure, can exhibit large NLO responses. researchgate.net The combination of an electron-donating group (like an amino group) and an electron-withdrawing group (like a nitro group) connected by a π-conjugated system (the benzene ring) facilitates intramolecular charge transfer, which is the origin of the high molecular hyperpolarizability (β) responsible for second-order NLO effects like second-harmonic generation (SHG). researchgate.net
The substitution of a bromine atom onto the nitroaniline framework can enhance the SHG efficiency. ripublication.com The NLO properties of materials are often evaluated by the Kurtz-Perry powder technique, where the intensity of the frequency-doubled light generated by the sample is compared to that of a standard reference material, such as potassium dihydrogen phosphate (B84403) (KDP) or urea (B33335). researchgate.netripublication.com
Several isomers and analogs of this compound have been investigated for their NLO properties. For instance, 4-bromo-2-nitroaniline has been shown to possess a significant SHG efficiency, reported to be 12 times that of KDP in one study and 1.2 times that of urea in another. ripublication.comaip.org Another isomer, 2-bromo-4-nitroaniline, has been studied for its third-order NLO properties, which are relevant for applications like optical switching. researchgate.netresearchgate.net
The table below details the reported NLO properties of various bromo-nitroaniline derivatives and related compounds.
| Compound | NLO Property | Reported Value |
| 4-Bromo-2-nitroaniline (BNA) | Second Harmonic Generation (SHG). aip.org | 12 times that of KDP. aip.org |
| 4-Bromo-2-nitroaniline | Second Harmonic Generation (SHG). ripublication.com | 1.2 times that of urea. ripublication.com |
| 2-Bromo-4-nitroaniline (2B4NA) | Third-order hyperpolarizability (γ). researchgate.net | 67.96 x 10⁻³⁶ esu. researchgate.net |
| 4-Chloro-2-nitroaniline (4Cl2NA) | Second Harmonic Generation (SHG). researchgate.net | >3.2 times that of KDP. researchgate.net |
| N-benzyl-3-nitroaniline (NB3N) | Second Harmonic Generation (SHG). researchgate.net | ~2.5 times that of KDP. researchgate.net |
Iv. Computational Chemistry and Theoretical Studies of 4 Bromo 3 Nitroaniline
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has emerged as a prominent computational method for investigating the properties of molecules like 4-bromo-3-nitroaniline. This approach is favored for its balance of accuracy and computational efficiency, making it well-suited for studying the electronic structure and related properties of medium-sized organic molecules. DFT calculations can elucidate geometric parameters, vibrational frequencies, and electronic characteristics, offering a detailed molecular-level understanding.
DFT calculations are instrumental in determining the most stable three-dimensional arrangement of atoms in this compound. ccspublishing.org.cn Through a process called geometry optimization, the calculation systematically adjusts the bond lengths, bond angles, and dihedral angles to find the minimum energy conformation. ccspublishing.org.cnscience.gov This optimized geometry represents the most probable structure of the molecule in the gas phase.
Conformational analysis, often performed using techniques like potential energy surface (PES) scans, further explores the molecule's flexibility. ccspublishing.org.cn By systematically rotating specific bonds, such as the C-N bond of the amino group, researchers can identify different conformers and the energy barriers between them. For substituted anilines, the orientation of the amino group and the nitro group relative to the benzene (B151609) ring are key conformational features. These studies help to understand the molecule's shape and how it might interact with other molecules.
Theoretical vibrational frequency calculations using DFT are a valuable tool for interpreting experimental infrared (IR) and Raman spectra. globalresearchonline.net Once the geometry of this compound is optimized, the same level of theory can be used to compute the harmonic vibrational frequencies. ccspublishing.org.cnglobalresearchonline.net These calculated frequencies correspond to the fundamental modes of vibration within the molecule, such as the stretching and bending of bonds.
By comparing the calculated vibrational spectrum with experimental data from techniques like Fourier Transform Infrared (FTIR) and FT-Raman spectroscopy, a detailed assignment of the observed spectral bands can be made. nih.govresearchgate.net This process allows researchers to confidently attribute specific peaks in the spectra to the vibrations of particular functional groups, such as the N-H stretches of the amino group, the symmetric and asymmetric stretches of the nitro group, and the C-Br stretching mode. globalresearchonline.netijcce.ac.ir These assignments provide a comprehensive understanding of the molecule's vibrational dynamics.
Table 1: Selected Calculated Vibrational Frequencies for Aniline (B41778) Derivatives
| Vibrational Mode | Functional Group | Typical Wavenumber Range (cm⁻¹) |
| N-H Stretching | Amino (-NH₂) | 3300-3500 |
| C-H Stretching (Aromatic) | Benzene Ring | 3000-3100 |
| NO₂ Asymmetric Stretching | Nitro (-NO₂) | 1500-1560 |
| NO₂ Symmetric Stretching | Nitro (-NO₂) | 1335-1380 |
| C-N Stretching | Amino (-NH₂) | 1250-1360 |
| C-Br Stretching | Bromo Group | 500-600 |
Note: The exact wavenumbers for this compound would be determined by specific DFT calculations.
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding a molecule's electronic behavior and reactivity. researchgate.net DFT calculations provide the energies and spatial distributions of these frontier molecular orbitals. The HOMO represents the ability of a molecule to donate electrons, while the LUMO indicates its capacity to accept electrons. mdpi.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter. mdpi.com A smaller gap suggests that the molecule can be more easily excited, indicating higher chemical reactivity and lower kinetic stability. mdpi.com In molecules like this compound, which contain both electron-donating (amino) and electron-withdrawing (nitro, bromo) groups, the analysis of HOMO and LUMO can reveal the potential for intramolecular charge transfer. nih.govresearchgate.net This charge transfer from the electron-rich parts of the molecule to the electron-deficient parts is a key factor influencing its electronic and optical properties. thaiscience.info
Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution within a molecule. researchgate.net Calculated using DFT, the MEP map displays regions of negative and positive electrostatic potential on the molecule's surface. researchgate.net
For this compound, the MEP map would typically show a region of high negative potential (often colored red or yellow) around the electronegative oxygen atoms of the nitro group, indicating a site susceptible to electrophilic attack. Conversely, the area around the hydrogen atoms of the amino group would exhibit a positive potential (colored blue), highlighting a region prone to nucleophilic attack. The MEP map provides a valuable visual guide to the molecule's reactivity and its potential for intermolecular interactions, such as hydrogen bonding. mdpi.com
HOMO-LUMO Analysis and Charge Transfer Properties
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Toxicity Relationship (QSTR) Studies
QSAR and QSTR are computational methodologies that aim to establish a mathematical relationship between the structural or property-based descriptors of a series of compounds and their biological activity or toxicity, respectively. kashanu.ac.ir These models are instrumental in medicinal chemistry and toxicology for predicting the properties of new or untested compounds. dergipark.org.tr
While specific QSAR/QSTR studies focusing solely on this compound are not extensively documented, the methodologies are widely applied to its analogs, particularly nitroaromatic compounds and substituted anilines. researchgate.net
2D-QSAR: This approach correlates biological activity with 2D descriptors of the molecule, such as physicochemical properties (e.g., logP for hydrophobicity), topological indices, and electronic parameters. researchgate.netiau.ir For a series of nitroaniline derivatives, a 2D-QSAR model might be developed to predict a specific activity, like mutagenicity or cytotoxicity, based on these calculated descriptors. researchgate.netresearchgate.net
3D-QSAR: These methods consider the three-dimensional structure of the molecules. researchgate.net Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to build models. researchgate.netmdpi.com In these approaches, a set of aligned molecules is placed in a 3D grid, and steric and electrostatic fields are calculated at each grid point. mdpi.com The variations in these fields are then correlated with the biological activity. For analogs of this compound, 3D-QSAR models can provide detailed insights into how the spatial arrangement of substituents influences their interaction with a biological target. researchgate.net The resulting contour maps can guide the design of new analogs with improved activity or reduced toxicity. mdpi.com
Prediction of Biological Activities and Toxicity Endpoints
Computational models are frequently employed to predict the biological activities and toxicological profiles of compounds like this compound. These predictions are based on its structural similarity to other compounds with known activities and on calculations of its physicochemical and electronic properties.
Biological Activity Prediction: Nitroaniline derivatives are a class of compounds investigated for a range of biological activities. Computational studies suggest that substituted nitroanilines may possess antimicrobial and anticancer properties. For instance, 4-bromo-2-nitroaniline (B116644) has been identified as an inhibitor of histone deacetylase (HDAC) and has shown potential apoptotic effects in cancer cells. While direct predictions for this compound are not extensively documented in isolation, its structural motifs—a halogenated nitroaromatic amine—are common in molecules with demonstrated bioactivity.
Toxicity Endpoint Prediction: Quantitative Structure-Toxicity Relationship (QSTR) models are paramount in predicting the toxicity of nitroaromatic compounds, which are often associated with mutagenicity. innovareacademics.in The EPA's CompTox Chemicals Dashboard provides aggregated GHS hazard statements for this compound, which include warnings for acute oral, dermal, and inhalation toxicity. nih.govepa.gov
QSTR models for nitroaromatics and benzene derivatives often predict toxicity towards various organisms. iau.ir For example, studies on substituted anilines and phenols have determined their acute toxicity (50% growth inhibitory concentration, IGC₅₀) against the aquatic ciliate Tetrahymena pyriformis. muni.cznih.gov The toxicity of these compounds is often linked to their hydrophobicity and electronic characteristics, with the nitro group playing a significant role. muni.cznih.gov
| Endpoint | Predicted Effect | Model/Source | Reference |
|---|---|---|---|
| Acute Oral Toxicity | Harmful if swallowed | Aggregated GHS Information | nih.gov |
| Acute Dermal Toxicity | Harmful in contact with skin | Aggregated GHS Information | nih.gov |
| Acute Inhalation Toxicity | Harmful if inhaled | Aggregated GHS Information | nih.gov |
| Skin Corrosion/Irritation | Causes skin irritation | GHS Classification | fishersci.com |
| Eye Damage/Irritation | Causes serious eye irritation | GHS Classification | fishersci.com |
| Mutagenicity | Potential mutagenicity is a concern for nitroaromatics | QSTR Models | innovareacademics.in |
Mechanistic Insights from QSAR/QSTR Models
Quantitative Structure-Activity/Toxicity Relationship (QSAR/QSTR) models provide mechanistic insights by correlating a compound's structural features with its biological or toxicological activity. innovareacademics.inrsc.org For nitroaromatic compounds like this compound, these models help elucidate the underlying mechanisms of toxicity.
The toxicity of many aromatic compounds is modeled as a function of two primary factors: the ability of the toxicant to reach its target site (transport) and its reactivity at the target site. datapdf.com QSAR models often use hydrophobicity (logP) to describe transport and electronic parameters to describe reactivity. datapdf.com
For nitroaromatics, a key toxic mechanism involves the metabolic reduction of the nitro group to form reactive intermediates, such as nitroso and hydroxylamino derivatives, which can covalently bind to biological macromolecules like DNA, leading to mutagenicity. innovareacademics.in QSTR studies have shown that the mutagenic potential of nitroaromatics is linked to specific structural and electronic properties. For example, increased planarity, the presence of fused hydrophobic rings, and certain electronic substitutions can enhance mutagenic activity. innovareacademics.in Furthermore, the electrophilicity of the compound or its metabolites is a critical factor, as it determines the propensity for covalent bond formation with nucleophilic sites in cells. datapdf.com
Studies on the toxicity of benzene derivatives to aquatic organisms have revealed that for polar narcotics like anilines, hydrophobicity is a key descriptor. muni.cz However, the high toxicity of certain compounds, particularly nitro-substituted ones, is often explained by additional electronic parameters, pointing to more specific mechanisms beyond simple narcosis. muni.cz
Role of Molecular Descriptors in Activity Prediction
The accuracy of QSAR/QSTR models hinges on the selection of appropriate molecular descriptors, which are numerical representations of a molecule's chemical and physical properties. researchgate.net A wide array of descriptors are used to model the behavior of this compound and related compounds.
Physicochemical Descriptors:
LogP (Octanol-Water Partition Coefficient): This descriptor measures a compound's hydrophobicity and is crucial for modeling its transport through biological membranes to reach a target site. datapdf.com It is a fundamental parameter in models of narcosis toxicity. muni.cz
Molecular Weight (MW): A basic descriptor related to the size of the molecule.
Electronic Descriptors:
HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key quantum chemical parameters. researchgate.netresearchgate.net The LUMO energy often correlates with a molecule's ability to accept electrons and can be related to its electrophilicity and reactivity. innovareacademics.in The HOMO-LUMO energy gap indicates the molecule's chemical reactivity and kinetic stability. researchgate.netresearchgate.net
Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on a molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. researchgate.netresearchgate.net This helps predict sites for intermolecular interactions. researchgate.net
Electrophilicity Index: This parameter quantifies the electrophilic nature of a molecule and is particularly relevant for predicting toxicity mechanisms that involve covalent binding to nucleophilic biomolecules. datapdf.comresearchgate.net
Topological and Geometrical Descriptors:
Topological Indices (e.g., Randic, Balaban, Wiener): These descriptors encode information about the size, shape, and branching of a molecule's structure. iau.ir
Polar Surface Area (PSA): TPSA is a descriptor used to evaluate drug transport properties, including absorption. ambeed.com
| Descriptor Type | Specific Descriptor | Significance in Prediction | Reference |
|---|---|---|---|
| Physicochemical | logP | Models hydrophobicity and transport across membranes. | datapdf.com |
| Electronic | HOMO/LUMO Energies | Relate to chemical reactivity, electron-accepting ability, and stability. | innovareacademics.inresearchgate.netresearchgate.net |
| Molecular Electrostatic Potential (MEP) | Identifies sites for electrophilic and nucleophilic attack and intermolecular interactions. | researchgate.net | |
| Electrophilicity Index | Quantifies reactivity for mechanisms involving covalent bonding. | datapdf.com | |
| Topological | Topological Polar Surface Area (TPSA) | Predicts transport properties and membrane permeability. | ambeed.com |
Molecular Docking Studies for Receptor Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is used to understand potential biological targets and mechanisms of action. While specific docking studies for this compound are not widely published, studies on structurally similar compounds provide valuable insights into its potential interactions.
For example, docking studies of other bromo-nitro substituted aromatics have been performed against various therapeutic targets:
Antifungal Targets: A study on 4-bromo-N-(2-nitrophenyl)benzamide, which shares the bromo-nitro aromatic core, revealed strong inhibitory potential against the fungal enzyme 14α-demethylase. The docking analysis predicted a binding energy of -8.05 kcal/mol and highlighted the importance of a halogen bond involving the bromine atom in the binding interaction. researchgate.net
Protein Kinase Inhibitors: N-(4-Bromo-2-nitrophenyl)acetamide, another related structure, has been computationally modeled against targets like kinase enzymes. The electron-withdrawing nature of the nitro group was suggested to enhance binding within hydrophobic pockets of these enzymes. Similarly, 4-bromo-2-methyl-6-nitroaniline (B42567) is used in the design and docking studies of casein kinase 2 (CK2) inhibitors. fishersci.se
Anti-cancer Targets: Docking of anilino-1,4-naphthoquinones into the ATP-binding site of the Epidermal Growth Factor Receptor (EGFR) showed that van der Waals forces and specific interactions with residues like A743, K745, and M766 were crucial for binding. acs.org
Metal Ion Binding: 4-Bromo-2-nitroaniline has been used as a molecular docking ligand to study interactions with metal ions like zinc and copper.
These studies collectively suggest that this compound likely interacts with biological receptors through a combination of hydrophobic interactions, hydrogen bonding (via the amine and nitro groups), and potentially halogen bonding (via the bromine atom).
| Compound | Protein Target | Predicted Binding Energy (kcal/mol) | Key Interactions Noted | Reference |
|---|---|---|---|---|
| 4-Bromo-N-(2-nitrophenyl)benzamide | 14α-demethylase (antifungal) | -8.05 | Halogen bonding involving the bromine atom. | researchgate.net |
| N-(4-Bromo-2-nitrophenyl)acetamide | Kinase enzymes (e.g., COX-2) | Not specified | Binding to hydrophobic pockets enhanced by the nitro group. | |
| 4-Bromo-2-methyl-6-nitroaniline | Casein Kinase 2 (CK2) | Not specified | Used in the design of CK2 inhibitors. | fishersci.se |
| Anilino-1,4-naphthoquinones | EGFR Tyrosine Kinase | Not specified | Van der Waals forces, alkyl interactions with A743, K745, M766. | acs.org |
Advanced Computational Methodologies (e.g., Monte Carlo Simulations)
Beyond QSAR and docking, more advanced computational methods are applied to study the properties and interactions of molecules like this compound.
Monte Carlo (MC) Simulations: Monte Carlo simulations are a class of computational algorithms that rely on repeated random sampling to obtain numerical results. In chemistry, they are used to study complex systems with many degrees of freedom, such as molecular conformations, solvent effects, and adsorption phenomena.
Corrosion Inhibition: In one study, Monte Carlo simulations were used to investigate the adsorption of new eugenol (B1671780) derivatives on an iron surface to predict their efficacy as corrosion inhibitors. researchgate.net The simulations provided insights into the adsorption energy and the configuration of the molecule on the metal surface. Similar methodologies could be applied to this compound to explore its potential interactions with various surfaces.
Crystal Structure and Disorder: MC simulations have been used to analyze the peculiar orientational disorder in the crystal structure of a related compound, 4-bromo-4'-nitroaniline, providing a deeper understanding of its solid-state properties. researchgate.net
These advanced simulations, often combined with methods like Density Functional Theory (DFT), allow for a more dynamic and realistic modeling of molecular behavior compared to static models, providing a powerful tool for materials science and drug discovery applications. researchgate.netacs.org
V. Applications of 4 Bromo 3 Nitroaniline in Advanced Organic Synthesis and Materials Science
Role as an Intermediate in Complex Molecule Synthesis
The strategic positioning of reactive functional groups on the aromatic ring of 4-bromo-3-nitroaniline makes it a key intermediate in the synthesis of more elaborate molecular structures. Its ability to undergo a variety of chemical reactions, including diazotization, nucleophilic substitution, and reduction, allows for its incorporation into a diverse range of compounds with applications in dyes, pharmaceuticals, agrochemicals, and polymers.
Synthesis of Dyes and Pigments (Azo Dyes)
This compound is a significant precursor in the synthesis of azo dyes, which constitute the largest and most versatile class of synthetic colorants. researchgate.net The primary amino group of this compound can be readily converted into a diazonium salt through a process called diazotization. This involves treating the aniline (B41778) derivative with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong mineral acid at low temperatures. unb.cacore.ac.uk
The resulting diazonium salt is a highly reactive species that can then undergo a coupling reaction with an electron-rich aromatic compound, such as a phenol (B47542) or an aniline derivative, to form an azo compound. The extended system of conjugated double bonds, which includes the -N=N- azo group, is a chromophore that absorbs light in the visible region of the electromagnetic spectrum, thereby imparting color to the molecule. The specific color of the dye can be fine-tuned by varying the substituents on both the diazonium component and the coupling component. The presence of the bromo and nitro groups in the this compound-derived portion of the dye molecule can influence its shade, fastness properties, and affinity for different fibers. chemimpex.comsmolecule.com
For instance, disazo disperse dyes have been synthesized using bromoaniline derivatives. core.ac.uk These dyes, which contain two azo groups, can exhibit absorption in the near-infrared region, making them potentially useful as organic photoconductors. core.ac.uk The general synthetic route for these dyes involves the diazotization of a bromoaniline, followed by coupling with a suitable intermediate, which is then further diazotized and coupled with a final aromatic component. core.ac.uk
Precursor for Pharmaceutical Agents and Agrochemicals
The structural motif of this compound is present in various molecules of medicinal and agricultural importance. Halogenated nitroanilines are recognized as important intermediates in the development of both pharmaceuticals and agrochemicals. vulcanchem.com The bromine and nitro groups can influence the biological activity of the final compound by affecting its lipophilicity, metabolic stability, and ability to bind to target enzymes or receptors.
In pharmaceutical research, aniline derivatives are fundamental building blocks for a wide range of therapeutic agents, including anti-inflammatory and anticancer drugs. ketonepharma.com The this compound scaffold can be chemically modified through reactions such as reduction of the nitro group to an amine, which can then be further functionalized. This versatility allows for the synthesis of diverse libraries of compounds for biological screening. smolecule.com For example, substituted anilines are precursors to complex heterocyclic structures that are often found in medicinally active compounds.
In the agrochemical industry, halogenated and nitrated aromatic compounds are key components in the synthesis of herbicides and pesticides. vulcanchem.commyskinrecipes.com The specific substitution pattern of this compound can contribute to the desired pesticidal activity. vulcanchem.com
| Application Area | Role of this compound | Key Reactions | Resulting Compound Class |
| Pharmaceuticals | Building block for active pharmaceutical ingredients (APIs). ketonepharma.com | Reduction of nitro group, acylation, cyclization. | Heterocyclic compounds, substituted anilines. |
| Agrochemicals | Intermediate for herbicides and fungicides. vulcanchem.com | Functional group interconversion. | Halogenated nitroaromatic pesticides. |
Development of Polymers and Coatings
This compound and its derivatives also find utility in the field of polymer chemistry and materials science. The incorporation of halogenated compounds into polymer structures can enhance their properties, such as thermal stability and flame retardancy. For instance, bromo-substituted polyanilines have been synthesized and incorporated into epoxy resin composite coatings. researchgate.net These coatings have demonstrated both anticorrosion and antifouling properties, with performance improving with increased bromine content. researchgate.net
The amine functionality of this compound allows it to be used as a monomer or a modifying agent in the synthesis of various polymers. It can be incorporated into polymer backbones or used to create functional coatings that impart specific properties to a material's surface. chemimpex.commyskinrecipes.com The presence of the nitro group can also be exploited in subsequent chemical modifications of the polymer.
Design and Synthesis of Novel Compounds with Enhanced Functionalities
The unique electronic and steric properties of this compound make it a valuable starting material for the design and synthesis of novel compounds with tailored functionalities. chemimpex.com Researchers leverage its reactivity to create more complex molecules with specific optical, electronic, or biological properties. The presence of both electron-donating and electron-withdrawing groups creates a "push-pull" electronic system that can be exploited in various chemical transformations.
One area of focus is the synthesis of heterocyclic compounds, which are cyclic structures containing atoms of at least two different elements in their rings. These compounds are of great interest due to their wide range of biological activities. derpharmachemica.com For example, this compound can be used as a precursor for the synthesis of benzimidazoles and quinoxalines, which are important scaffolds in pharmaceutical and agrochemical research.
Furthermore, the bromine atom on the aromatic ring is a particularly useful handle for synthetic chemists. It can be readily replaced by other functional groups through nucleophilic aromatic substitution reactions or participate in various cross-coupling reactions, such as Suzuki or Heck couplings. These reactions allow for the formation of new carbon-carbon or carbon-heteroatom bonds, enabling the construction of intricate molecular architectures.
Recent research has explored the synthesis of novel Schiff base ligands and their metal complexes derived from bromo- and nitro-substituted anilines. For example, a tetra-dentate imine ligand was synthesized from 4-nitro-o-phenylenediamine (B140028) and 5-bromo-salicylaldehyde, and its coordination compounds with various metals were investigated for their potential biological applications. wiley.com
Development of Functional Materials and Optoelectronic Devices
The distinct electronic properties of this compound and its derivatives make them promising candidates for the development of functional materials, particularly in the field of optoelectronics. ripublication.com Organic materials with nonlinear optical (NLO) properties are of significant interest for applications in signal processing and photonics. ripublication.com
The presence of both an electron-donating group (amino) and electron-withdrawing groups (nitro and bromo) can lead to a large molecular hyperpolarizability, which is a key requirement for second-order NLO activity. This "push-pull" arrangement facilitates intramolecular charge transfer upon excitation with light, giving rise to the desired nonlinear optical response.
Research has shown that the introduction of a bromine atom into the structure of nitroaniline derivatives can enhance their second harmonic generation (SHG) efficiency. ripublication.com Single crystals of compounds like 2-bromo-4-nitroaniline (B50497) have been grown and characterized for their NLO properties, demonstrating their potential for use in optoelectronic devices. researchgate.net The crystal packing and intermolecular interactions play a crucial role in determining the bulk NLO properties of the material.
Vi. Analytical Methodologies for Detection and Quantification of 4 Bromo 3 Nitroaniline
Chromatographic Techniques
Chromatography stands as the most prevalent and powerful methodology for the separation, identification, and quantification of 4-Bromo-3-nitroaniline, particularly in complex mixtures. These techniques separate components based on their differential distribution between a stationary phase and a mobile phase.
High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of this compound. As a non-volatile and thermally sensitive compound, it is well-suited for HPLC analysis, which does not require sample vaporization. Reversed-phase HPLC is the most common mode, where a nonpolar stationary phase is used with a polar mobile phase.
Detailed research has been conducted on the separation of bromo-nitroaniline isomers using HPLC. thieme-connect.com A specific method was developed to separate this compound from its isomers, providing baseline resolution and allowing for accurate quantification. thieme-connect.com The conditions for this separation are detailed in the table below. Purity analysis of related bromoaniline compounds is also routinely performed using HPLC with detection at specific wavelengths, such as 230 nm. google.com
Table 1: HPLC Method Parameters for this compound Separation
| Parameter | Condition | Source |
|---|---|---|
| Column | GL Science Inertsil ODS-3 (50 × 3 mm; 3 µm) | thieme-connect.com |
| Mobile Phase A | Water + 0.1% Trifluoroacetic Acid (TFA) | thieme-connect.com |
| Mobile Phase B | Acetonitrile (MeCN) + 0.1% TFA | thieme-connect.com |
| Gradient | 20% to 80% Solvent B in 20 minutes | thieme-connect.com |
| Flow Rate | 1.0 mL/min | thieme-connect.com |
| Detection | UV at 220 nm | thieme-connect.com |
| Ionization (for MS) | Electrospray Ionization (ESI+) | thieme-connect.com |
Gas Chromatography (GC) is another principal technique used for the analysis of this compound, particularly for purity assessment. avantorsciences.com The method is suitable for thermally stable compounds that can be volatilized without decomposition. For enhanced selectivity, especially for nitrogen-containing compounds, specific detectors are employed.
The Nitrogen-Phosphorus Detector (NPD) is highly selective for compounds containing nitrogen and phosphorus atoms, making it exceptionally suitable for analyzing this compound. EPA Method 8131, developed for aniline (B41778) derivatives, outlines the use of GC/NPD. epa.gov This detector offers the advantage of minimizing interference from other non-nitrogenous compounds in the sample matrix, thereby reducing the likelihood of false positives. epa.gov For absolute confirmation of the compound's identity, Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred technique, and spectral data for this compound are available in standard libraries like NIST. epa.govnih.gov
Table 2: Typical GC System Components for Aniline Derivative Analysis
| Component | Specification | Source |
|---|---|---|
| Injection | Splitless, suitable for on-column injection | epa.gov |
| Detector | Nitrogen-Phosphorus Detector (NPD) | epa.gov |
| Confirmatory Detector | Mass Spectrometer (MS) | epa.govnih.gov |
| Solvent Exchange | Exchange into toluene (B28343) is recommended prior to NPD analysis | epa.gov |
| Purity Standard | Commercially available with purity ≥98.0% by GC | avantorsciences.com |
Capillary Electrophoresis (CEP) is a high-resolution separation technique that utilizes an electric field to separate analytes in a narrow capillary. Separation is based on differences in the electrophoretic mobility of the analytes, which is related to their charge-to-size ratio. While CEP is a powerful tool for separating structurally similar and isomeric compounds, specific, widely-published methods for the dedicated analysis of this compound are not as common as HPLC or GC methods in the reviewed literature. However, given its capabilities, CEP represents a viable potential method for its separation and quantification, especially in aqueous matrices.
Gas Chromatography (GC) with Specific Detectors (e.g., NPD)
Spectrophotometric Methods
Spectrophotometric methods rely on the principle that chemical compounds absorb and transmit light over a specific range of wavelengths. This compound possesses chromophoric groups—specifically the nitro group (-NO₂) and the brominated benzene (B151609) ring—that absorb light in the ultraviolet-visible (UV-Vis) region. This property allows for its quantification using the Beer-Lambert law.
While standalone UV-Vis spectrophotometry can be used for quantification in pure solutions, its primary application is as a detection method coupled with chromatographic techniques (e.g., HPLC-UV). thieme-connect.com In complex mixtures, direct spectrophotometry lacks the selectivity to differentiate this compound from other structurally related isomers or impurities that may have overlapping absorption spectra.
Electrochemical Detection Methods
Electrochemical methods offer a sensitive and often low-cost alternative for the detection of electroactive compounds like this compound. The core principle involves the reduction of the nitro group (-NO₂) on the surface of a modified electrode, which generates a measurable electrical current proportional to the compound's concentration. electrochemsci.org
Amperometric sensors, for instance, can be designed for the detection of nitroaromatic compounds. electrochemsci.org Research on sensors for nitrobenzene (B124822) has demonstrated that the electrochemical reduction of the nitro group is a viable detection mechanism. electrochemsci.org The selectivity of such a sensor is crucial, and studies have evaluated potential interference from other nitroanilines and related phenolic compounds. electrochemsci.org An electrode modified with electrochemically activated graphite, for example, shows a high response to the target analyte due to its large surface area and electrochemical properties. electrochemsci.org This approach could be adapted for the specific detection of this compound.
Fluorescent Sensors for Selective Detection
Fluorescent sensors represent an advanced and highly sensitive approach for the detection of specific analytes. These sensors often operate on the principle of fluorescence quenching, where the presence of the target analyte decreases the fluorescence intensity of a sensor molecule.
While a sensor specifically for this compound is not detailed in the searched literature, novel fluorescent sensors have been successfully developed for the highly similar compound, 4-nitroaniline (B120555). researchgate.net These sensors can be constructed using molecularly imprinted polymers (MIPs), which are polymers created with template molecules to form specific cavities that selectively bind the target analyte. researchgate.net A sensor for 4-nitroaniline based on a molecularly imprinted poly(ionic liquid) demonstrated high sensitivity, a very low limit of detection (LOD), and rapid response time. researchgate.net This technology could be readily adapted by using this compound as the template molecule to create a highly selective and sensitive fluorescent sensor for its detection.
Table 3: Performance of an Analogous Fluorescent Sensor for 4-Nitroaniline
| Parameter | Performance Metric | Source |
|---|---|---|
| Technique | Molecularly Imprinted Fluorescent Sensor | researchgate.net |
| Mechanism | Fluorescence Quenching | researchgate.net |
| Detection Time | 0.5 minutes | researchgate.net |
| Limit of Detection (LOD) | 0.8 nM | researchgate.net |
| Linear Range | 2.67 – 10,000 nM | researchgate.net |
Sample Preparation and Cleanup Procedures for Environmental Matrices
The accurate detection and quantification of this compound in environmental samples, such as water, soil, and solid waste, is critically dependent on the efficacy of the sample preparation and cleanup procedures. These initial steps are designed to isolate the target analyte from the complex sample matrix and remove interfering compounds that could compromise the analytical results. The choice of method is dictated by the physical state of the sample matrix and the nature of the potential interferences. epa.gov
For aqueous samples like groundwater or industrial effluent, the primary objective is to efficiently extract the aniline derivative from the water. For solid matrices, including soil, sediment, and solid waste, the goal is to liberate the analyte from the solid particles into a solvent. Following extraction, a cleanup step is often necessary to remove co-extracted matrix components that can interfere with chromatographic analysis. epa.gov
Extraction of Aqueous Samples
Liquid-liquid extraction (LLE) is a conventional and widely used technique for aqueous samples. According to the U.S. Environmental Protection Agency (EPA) Method 8131, which pertains to aniline and its derivatives, water samples are typically extracted with methylene (B1212753) chloride after adjusting the pH to be greater than 11. epa.gov This can be performed using a separatory funnel (Method 3510) or a continuous liquid-liquid extractor (Method 3520) for more exhaustive extraction. epa.gov
Solid-phase extraction (SPE) has emerged as a popular alternative to LLE, offering advantages such as reduced solvent consumption, higher sample throughput, and the potential for automation. thermofisher.comresearchgate.net SPE involves passing the water sample through a cartridge or disk containing a solid adsorbent that retains the analyte. The analyte is then eluted with a small volume of an appropriate solvent. Polymeric sorbents are often employed for the extraction of a wide range of semivolatile organic pollutants from water. windows.net
Extraction of Solid Samples
A variety of extraction techniques are available for solid environmental matrices. The selection depends on factors such as the nature of the solid, the concentration of the analyte, and laboratory capabilities. Common methods include:
Soxhlet Extraction (Method 3540): A classical technique involving continuous extraction of the sample with a boiling solvent. synectics.netresearchgate.net
Ultrasonic Extraction (Method 3550): This method uses ultrasonic energy to facilitate the extraction of the analyte from the sample into a solvent. synectics.netresearchgate.net
Accelerated Solvent Extraction (ASE) or Pressurized Fluid Extraction (PFE) (Method 3545): This technique uses elevated temperatures and pressures to increase the efficiency and speed of the extraction process. synectics.netresearchgate.net
For these methods, a common extraction solvent mixture is methylene chloride and acetone (B3395972) in a 1:1 ratio. epa.gov
The table below summarizes the primary extraction methods applicable to the analysis of this compound in different environmental matrices.
Table 1: Summary of Sample Preparation Methods for this compound in Environmental Matrices
| Matrix | Extraction Method | Extraction Solvent/Conditions | EPA Method Reference |
|---|---|---|---|
| Water | Separatory Funnel Liquid-Liquid Extraction | Methylene Chloride (pH > 11) | 3510 |
| Water | Continuous Liquid-Liquid Extraction | Methylene Chloride (pH > 11) | 3520 |
| Water | Solid-Phase Extraction (SPE) | Varies (e.g., polymeric sorbents) | General Guidance |
| Soil/Solid Waste | Soxhlet Extraction | Methylene Chloride/Acetone (1:1) | 3540 |
| Soil/Solid Waste | Accelerated Solvent Extraction (ASE) | Methylene Chloride/Acetone (1:1) | 3545 |
| Soil/Solid Waste | Ultrasonic Extraction | Methylene Chloride/Acetone (1:1) | 3550 |
| Non-aqueous Liquids | Waste Dilution | Appropriate solvent | 3580 |
Cleanup Procedures
Following extraction, the resulting solvent extract often contains co-extracted compounds that can interfere with the analysis. Cleanup procedures are employed to remove these interferences. The necessity of a cleanup step is determined by the complexity of the sample matrix and the specific analytical method used. synectics.net
Common cleanup techniques include:
Florisil Cleanup (Method 3620): Florisil, a magnesia-silica gel, is effective for removing polar interfering compounds from nonpolar solvents. epa.gov For aniline derivatives, the extract, typically in methylene chloride, is passed through a column or cartridge containing Florisil. epa.govepa.gov
Gel Permeation Chromatography (GPC) (Method 3640): GPC separates molecules based on their size. It is particularly useful for removing high-molecular-weight interferences, such as lipids and polymers, which can be problematic in chromatographic analyses. epa.gov
Acid-Base Partitioning (Method 3650): This technique separates acidic, basic, and neutral compounds by adjusting the pH of the extract and performing a liquid-liquid extraction. This can be useful for isolating aniline derivatives from acidic or neutral interferences. synectics.netresearchgate.net
The table below details common cleanup procedures that can be applied to extracts before the final analysis of this compound.
Table 2: Common Cleanup Procedures for the Analysis of this compound
| Cleanup Technique | Adsorbent/Material | Target Interferences | EPA Method Reference |
|---|---|---|---|
| Florisil Column/Cartridge Cleanup | Florisil (magnesia-silica gel) | Polar compounds, dyes | 3620C |
| Gel Permeation Chromatography (GPC) | Bio-Beads S-X resin | High molecular weight compounds (e.g., lipids, polymers) | 3640A |
| Acid-Base Partitioning | pH adjustment and solvent extraction | Acidic and neutral compounds | 3650B |
| Alumina Column Cleanup | Alumina (aluminum oxide) | Polar interferences | 3610B |
| Silica Gel Cleanup | Silica gel | Polar interferences, fractionation of compound classes | 3630C |
In some applications, such as the analysis of textile-related compounds in wastewater, specialized sorbents like graphitic carbon black have been used in solid-phase extraction for cleanup, proving effective in removing dye interferences. diva-portal.org The final extract, after undergoing appropriate cleanup, is typically concentrated and may involve a solvent exchange to a solvent compatible with the determinative analytical instrument, such as toluene for gas chromatography. epa.gov
Vii. Environmental and Toxicological Considerations in 4 Bromo 3 Nitroaniline Research
Ecotoxicological Assessment Methodologies
The ecotoxicological assessment of 4-bromo-3-nitroaniline, like other nitroaromatic compounds, involves a variety of methodologies to predict and measure its potential harm to different environmental compartments. While specific comprehensive studies on this compound are not extensively published, the approaches used for related chemicals are applicable.
Methodologies for assessing nitroaromatic compounds often include:
Quantitative Structure-Activity Relationship (QSAR) Models: These computational models are used to predict the toxicity of chemicals based on their molecular structure. For nitroaromatics, QSAR models can estimate endpoints like the median lethal dose (LD50) by correlating structural features (such as the number and position of nitro and bromo groups) with observed toxicity in various organisms. researchgate.netresearchgate.net These models serve as a preliminary screening tool to identify potentially hazardous compounds and prioritize them for further empirical testing. researchgate.net
Toxicity Testing on Representative Species: Standardized tests are conducted on a range of aquatic and terrestrial organisms to determine acute and chronic toxicity. For aquatic ecosystems, species such as freshwater fish (e.g., rainbow trout) and invertebrates are often used. asme.org For the terrestrial environment, soil respiration measurements can be employed. This method characterizes the metabolic activity of soil microorganisms upon exposure to a contaminant, which can help distinguish between biodegradation (a growth-promoting effect) and toxicity. nih.gov
Machine Learning and Data-Driven Approaches: Modern approaches utilize machine learning algorithms on large datasets of nitroaromatic compounds to build predictive models for various toxicological endpoints, including oral acute toxicity. researchgate.net These methods can help fill data gaps for less-studied compounds like this compound.
These assessment strategies aim to build a comprehensive ecotoxicological profile, guiding risk assessment and regulatory decisions.
Environmental Fate and Degradation Pathways
Understanding how this compound behaves and persists in the environment is key to evaluating its long-term impact. Research focuses on its degradation through natural and engineered processes.
Photodegradation is a significant pathway for the breakdown of aromatic compounds in the environment, driven by sunlight. While specific studies on this compound are limited, research on related nitroanilines provides insight into likely mechanisms. The presence of a nitro group, a strong electron-withdrawing group, can inhibit photo-reactivity in some aromatic systems. researchgate.net However, for many nitroaromatic compounds, photolysis can lead to transformation.
Studies on similar molecules, such as p-nitroaniline, show that photodegradation can proceed, with the rate and products being highly dependent on environmental conditions like pH. nih.gov The process often involves the generation of intermediate products. For halogenated nitroaromatics, photodegradation can involve the release of nitric oxide (NO) as a photofragment, indicating a breakdown of the nitro group. acs.org The bromine atom on the ring would also influence the electronic properties and, consequently, the photochemical reaction pathways.
Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove persistent organic pollutants from water and wastewater. kirj.ee These methods are characterized by the in-situ generation of highly reactive hydroxyl radicals (•OH), which are powerful, non-selective oxidants capable of mineralizing complex organic molecules into simpler, less harmful substances like CO2 and water. mdpi.comscielo.org.mx
Several AOPs are effective for the degradation of nitroaromatic compounds and would be applicable to this compound:
Fenton and Photo-Fenton Processes: The Fenton reagent (a mixture of hydrogen peroxide and ferrous iron) generates hydroxyl radicals and has been shown to be effective in degrading compounds like 4-nitrophenol. researchgate.net The efficiency can be enhanced with UV light (photo-Fenton), which has been successfully applied to various industrial effluents containing complex organic molecules. mdpi.com
UV/H2O2 Treatment: This process involves the photolysis of hydrogen peroxide (H2O2) with UV radiation to produce hydroxyl radicals. It has been successfully used for the destruction of chlorinated compounds and other persistent organic pollutants. kirj.ee
Ozonation: The use of ozone (O3), often in combination with UV light or H2O2, is another powerful AOP that can effectively break down aromatic rings and degrade recalcitrant compounds. kirj.ee
These technologies represent promising solutions for the remediation of water contaminated with this compound and other related industrial chemicals. mdpi.com
Photodegradation Studies
Research on Health and Safety Aspects
The potential health effects of this compound are a primary concern in its handling and use. Research is guided by toxicological studies and the establishment of clear safety protocols.
Toxicological data identifies this compound as a hazardous substance. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it presents several health risks. nih.gov The compound is classified as harmful if swallowed, in contact with skin, or if inhaled. nih.gov It is also known to cause serious eye irritation and skin irritation. fishersci.com
The toxicological properties have not been fully investigated, but overexposure may lead to methemoglobinemia, a condition where the blood's ability to carry oxygen is reduced. chemsrc.com Inhalation can cause respiratory tract irritation and potentially delayed pulmonary edema. chemsrc.com To date, the compound is not listed as a carcinogen by the ACGIH, IARC, or NTP. chemsrc.com
| Hazard Class | Hazard Category | Hazard Statement | Reference |
|---|---|---|---|
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | nih.gov |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin | nih.gov |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled | nih.gov |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | fishersci.com |
| Serious Eye Damage/Eye Irritation | Category 2 / 2A | H319: Causes serious eye irritation | fishersci.com |
| Specific target organ toxicity (single exposure) | Category 3 | May cause respiratory irritation | fishersci.com |
Given the identified hazards, strict exposure controls are necessary when handling this compound. This includes a combination of engineering controls and personal protective equipment (PPE).
Engineering Controls:
Work should be conducted in a well-ventilated area to keep airborne concentrations low. chemsrc.com
Facilities storing or using this material should be equipped with an eyewash station and a safety shower. fishersci.com
Personal Protective Equipment (PPE):
Eye/Face Protection: Wear appropriate chemical safety goggles or glasses that conform to OSHA (29 CFR 1910.133) or European Standard (EN 166) regulations. chemsrc.comechemi.com
Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure. chemsrc.comechemi.com
Respiratory Protection: If exposure limits are exceeded or irritation occurs, use a NIOSH/MSHA or European Standard EN 149 approved respirator. chemsrc.comechemi.com
Adherence to these safety measures is crucial to minimize the risk of exposure and prevent adverse health effects. fishersci.comchemsrc.com
| Protection Type | Equipment | Standard/Regulation | Reference |
|---|---|---|---|
| Eye Protection | Chemical safety goggles or glasses | OSHA 29 CFR 1910.133 or EN 166 | chemsrc.comechemi.com |
| Hand Protection | Appropriate protective gloves | - | chemsrc.com |
| Body Protection | Protective clothing to prevent skin exposure | - | chemsrc.com |
| Respiratory Protection | NIOSH/MSHA or EN 149 approved respirator | OSHA 29 CFR 1910.134 or EN 149 | chemsrc.comechemi.com |
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 4-bromo-3-nitroaniline, and how can its purity be verified?
- Methodology : A two-step synthesis starting from aniline derivatives is common. First, nitration of 4-bromoacetanilide using concentrated HNO₃ and H₂SO₄ introduces the nitro group regioselectively at the meta position relative to the bromine. Subsequent hydrolysis removes the acetyl protecting group. Purity is confirmed via GC (≥98.0%) and melting point analysis (128–132°C), which should align with literature values . Characterization via FTIR and NMR can validate functional groups (e.g., NH₂ at ~3400 cm⁻¹ in IR, aromatic protons in NMR) .
Q. What safety protocols are critical when handling this compound in the lab?
- Methodology : Use a chemical fume hood to avoid inhalation (H332 hazard) and wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (H315/H319). In case of exposure, wash affected areas with water for 15 minutes. Store in airtight containers at ambient temperatures to prevent decomposition . Always consult SDS for hazard-specific first aid and disposal guidelines .
Q. How do the electronic properties of this compound influence its reactivity in electrophilic substitution reactions?
- Methodology : The electron-withdrawing nitro (-NO₂) and bromine (-Br) groups direct further substitution. Bromine is ortho/para-directing, but the nitro group’s strong meta-directing effect dominates, favoring reactivity at specific positions. Computational studies (e.g., DFT) can map charge distribution to predict sites for reactions like sulfonation or halogenation .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT) predict the nonlinear optical (NLO) properties of this compound?
- Methodology : Density Functional Theory (DFT) with B3LYP/6-311++G(d,p) basis sets calculates molecular polarizability and hyperpolarizability. The nitro and amine groups create a charge-transfer axis, enhancing NLO response. Compare HOMO-LUMO gaps (e.g., ~4.5 eV) and dipole moments with experimental data from electric-field-induced second harmonic generation (EFISHG) .
Q. What strategies resolve contradictions in reported melting points or spectral data for this compound?
- Methodology : Cross-validate purity using HPLC (e.g., C18 column, acetonitrile/water mobile phase) to detect impurities like unreacted precursors. Re-crystallize from ethanol/water mixtures to remove byproducts. Discrepancies in melting points (±2°C) may arise from polymorphic forms or solvent retention; use differential scanning calorimetry (DSC) for precise thermal analysis .
Q. How does this compound act as an intermediate in synthesizing heterocyclic compounds?
- Methodology : Its amine group facilitates condensation reactions. For example, coupling with aldehydes forms Schiff bases, which cyclize under acidic conditions to yield quinoline derivatives. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and characterize products via X-ray crystallography to confirm regiochemistry .
Q. What regioselective challenges arise during the nitration of 4-bromoacetanilide to form this compound?
- Methodology : Competing nitration at the para position (relative to Br) can occur if reaction conditions (e.g., temperature, acid strength) are suboptimal. Kinetic vs. thermodynamic control studies using mixed HNO₃/H₂SO₄ at 0–5°C favor meta-nitration. Adjust stoichiometry (1:1.1 molar ratio of substrate:HNO₃) and monitor with in-situ IR to minimize byproducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
